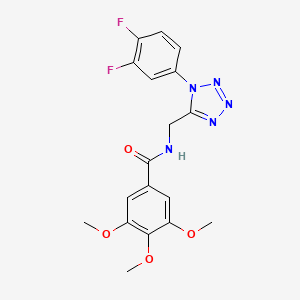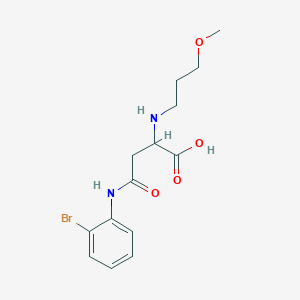
4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid is an organic compound characterized by the presence of bromine, phenyl, amino, methoxypropyl, and oxobutanoic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid typically involves multi-step organic reactions. One common route includes:
Nitration and Reduction: Starting with 2-bromonitrobenzene, the nitro group is reduced to an amino group using a reducing agent like iron powder in acidic conditions.
Amidation: The resulting 2-bromoaniline is then reacted with 3-methoxypropylamine under controlled conditions to form the intermediate.
Acylation: The intermediate undergoes acylation with succinic anhydride to yield the final product.
Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Chemistry:
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metals.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: Potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Biological Probes: Utilized in the development of probes for studying biological processes.
Industry:
Materials Science: Incorporated into polymers and materials for enhanced properties such as thermal stability and conductivity.
作用机制
The compound exerts its effects primarily through interactions with biological macromolecules. The bromophenyl and amino groups facilitate binding to specific proteins or enzymes, potentially inhibiting or modifying their activity. The methoxypropyl group may enhance solubility and bioavailability, while the oxobutanoic acid moiety can participate in hydrogen bonding and electrostatic interactions.
相似化合物的比较
- 4-((2-Chlorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
- 4-((2-Fluorophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid
Uniqueness: The presence of the bromine atom in 4-((2-Bromophenyl)amino)-2-((3-methoxypropyl)amino)-4-oxobutanoic acid imparts unique reactivity and binding characteristics compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronegativity can influence the compound’s chemical behavior and interactions with biological targets.
属性
IUPAC Name |
4-(2-bromoanilino)-2-(3-methoxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4/c1-21-8-4-7-16-12(14(19)20)9-13(18)17-11-6-3-2-5-10(11)15/h2-3,5-6,12,16H,4,7-9H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNANTKKRTXZWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(CC(=O)NC1=CC=CC=C1Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
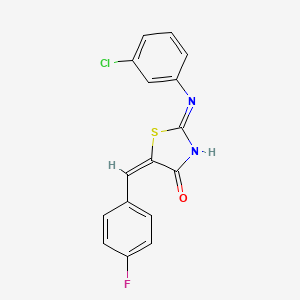

![N1-[4-bromo-2-(trifluoromethyl)phenyl]-2-chloroacetamide](/img/structure/B2861960.png)
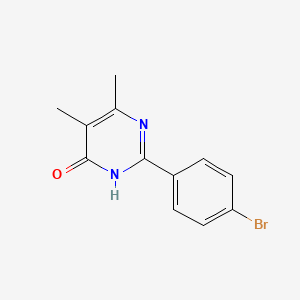
![2-(2H-1,3-benzodioxol-5-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2861966.png)
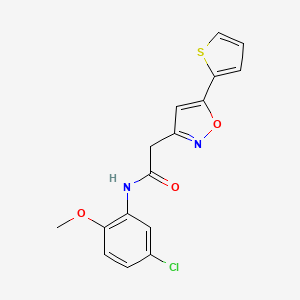

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(ethylsulfanyl)benzamide](/img/structure/B2861969.png)
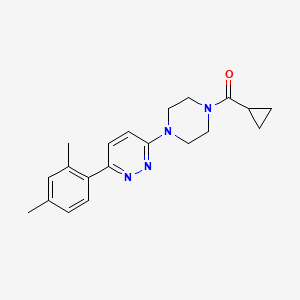
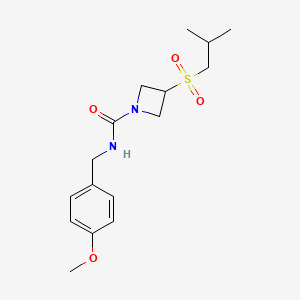
![2-((2-fluorobenzyl)thio)-3-(2-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2861975.png)
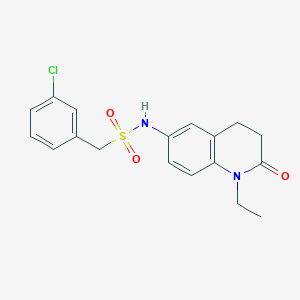
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2861977.png)
